(Boc-Lys(H)-D-amphetamine)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Boc-Lys(H)-D-amphetamine) is a compound that combines the structural features of lysine and amphetamine The Boc group, or tert-butoxycarbonyl, is a protecting group used in organic synthesis to protect amines from unwanted reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Boc-Lys(H)-D-amphetamine) typically involves the protection of the lysine amino group with a Boc group, followed by the conjugation of the protected lysine to D-amphetamine. The reaction conditions often include the use of solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reaction .
Industrial Production Methods
Industrial production methods for (Boc-Lys(H)-D-amphetamine) would likely involve large-scale synthesis using automated peptide synthesizers. These methods would ensure high purity and yield by optimizing reaction conditions and using high-quality reagents .
Chemical Reactions Analysis
Types of Reactions
(Boc-Lys(H)-D-amphetamine) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and substitution reagents like trifluoroacetic acid (TFA) for Boc deprotection .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group using TFA would yield the free amine form of the compound .
Scientific Research Applications
(Boc-Lys(H)-D-amphetamine) has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Boc-Lys(H)-D-amphetamine) involves its interaction with molecular targets such as enzymes and receptors. The Boc group protects the lysine residue, allowing the amphetamine moiety to interact with its targets. This interaction can modulate various biochemical pathways, including neurotransmitter release and enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Boc-Lys(Boc)-OH: Another Boc-protected lysine derivative used in peptide synthesis.
Boc-Lys(Boc)-OSu: A similar compound used as a monomer in the synthesis of poly-L-lysine dendrimers.
Uniqueness
(Boc-Lys(H)-D-amphetamine) is unique due to its combination of lysine and amphetamine, which imparts distinct biochemical properties. This uniqueness makes it valuable for specific research applications, particularly in the study of neurological and biochemical processes .
Properties
CAS No. |
849605-16-9 |
---|---|
Molecular Formula |
C20H33N3O3 |
Molecular Weight |
363.5 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-6-amino-1-oxo-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C20H33N3O3/c1-15(14-16-10-6-5-7-11-16)22-18(24)17(12-8-9-13-21)23-19(25)26-20(2,3)4/h5-7,10-11,15,17H,8-9,12-14,21H2,1-4H3,(H,22,24)(H,23,25)/t15-,17-/m0/s1 |
InChI Key |
XMMSFZGPDBUFKD-RDJZCZTQSA-N |
Isomeric SMILES |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCN)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCN)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.